molecular formula C14H20O B13906563 3-(4-iso-Butoxy-2-methylphenyl)-1-propene

3-(4-iso-Butoxy-2-methylphenyl)-1-propene

Cat. No.: B13906563
M. Wt: 204.31 g/mol
InChI Key: KVVWOJPOONXADN-UHFFFAOYSA-N
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Description

3-(4-iso-Butoxy-2-methylphenyl)-1-propene is an organic compound characterized by a phenyl ring substituted with a 2-methyl group and a 4-iso-butoxy ether moiety, linked to a 1-propene chain. Key features include:

  • Synthesis: Likely involves Friedel-Crafts alkylation or etherification strategies, similar to methods for 3-(1-adamantyl)-1-propene synthesis (e.g., Capaldi and Borchert’s approach) .

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-methyl-4-(2-methylpropoxy)-1-prop-2-enylbenzene

InChI

InChI=1S/C14H20O/c1-5-6-13-7-8-14(9-12(13)4)15-10-11(2)3/h5,7-9,11H,1,6,10H2,2-4H3

InChI Key

KVVWOJPOONXADN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)CC=C

Origin of Product

United States

Biological Activity

3-(4-iso-Butoxy-2-methylphenyl)-1-propene is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a propene backbone and a phenyl ring substituted with iso-butoxy and methyl groups, suggest potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C14H20O\text{C}_{14}\text{H}_{20}\text{O}

This compound belongs to the class of phenylpropenes, which are known for their diverse chemical properties and biological activities. The iso-butoxy group contributes to steric effects, while the methyl group can influence electronic properties, making it a subject of interest in various research domains .

The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes or receptors. The iso-butoxy and methyl groups play crucial roles in its binding affinity and specificity. These interactions may modulate various biochemical pathways, potentially leading to therapeutic effects against diseases characterized by inflammation or malignancy.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit inflammatory mediators, such as inducible nitric oxide synthase (iNOS), which is involved in the inflammatory response .

Table 1: Comparison of Affinities to COX Enzymes

CompoundAffinity to COX-1 (kcal/mol)Affinity to COX-2 (kcal/mol)
Diclofenac-8.5-
Celecoxib--12.2
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is yet to be determined.

Anticancer Potential

In addition to its anti-inflammatory effects, there is emerging evidence suggesting that this compound may possess anticancer properties. The structural features of the compound allow it to interact with cancer-related signaling pathways, potentially inhibiting tumor growth and proliferation .

Case Studies and Research Findings

A study investigating the biological activity of structurally similar compounds found that they significantly inhibited carrageenan-induced edema in rat models, indicating a strong anti-inflammatory effect. This suggests that this compound might also share this beneficial activity .

Toxicity and Safety Profile

The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity assessments indicate that the compound may belong to a lower toxicity class, exhibiting minimal side effects related to hepatotoxicity, carcinogenicity, and mutagenicity .

Comparison with Similar Compounds

Comparative Data Table

Compound Boiling Point (°C) Density (g/cm³) Key Substituents Applications
3-(4-iso-Butoxy-2-methylphenyl)-1-propene Not reported Not reported 4-iso-butoxy, 2-methyl Polymers, intermediates
3-(2-Isopropylphenyl)-1-propene 206.3 ± 15.0 0.871 ± 0.06 2-isopropyl Fine chemicals
1-Propene, 1,1,2,3,3,3-hexafluoro- Polymerized ~2.1 (polymer) Hexafluoro Fluoropolymers
3-(1-Adamantyl)-1-propene >250 (estimated) ~1.1 Adamantyl High-temperature materials

Preparation Methods

Preparation Methods of 3-(4-iso-Butoxy-2-methylphenyl)-1-propene

Stepwise Synthesis

Preparation of 4-iso-Butoxy-2-methylphenyl Intermediate

The 4-iso-butoxy substituent is introduced onto the aromatic ring via nucleophilic aromatic substitution or alkylation reactions starting from suitable phenol derivatives. For example:

  • Reacting 4-fluorobenzonitrile with iso-butanol in the presence of a base such as cesium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (~90°C) leads to the formation of 4-iso-butoxybenzonitrile.
Reagents/Conditions Quantities/Parameters Outcome
4-Fluorobenzonitrile 24.59 g (203.1 mmol) Starting material
Iso-butanol 37.5 mL (406.2 mmol, 2.0 equiv.) Alkoxy group source
Cesium carbonate 86.0 g (264.0 mmol, 1.3 equiv.) Base for substitution
DMSO 150 mL Solvent
Temperature 90°C Reaction temperature
Time 4.5 hours Reaction time

This reaction yields 4-iso-butoxybenzonitrile, a key intermediate for further transformations.

Conversion to 4-iso-Butoxybenzyl Derivatives

The nitrile group of 4-iso-butoxybenzonitrile can be reduced to the corresponding amine or converted to benzyl intermediates using catalytic hydrogenation or borane reduction:

  • Catalytic hydrogenation using Raney Nickel under hydrogen atmosphere (10 bar, 55°C) in methanol converts 4-iso-butoxybenzonitrile to the corresponding amine intermediate.

  • Alternatively, borane-dimethyl sulfide complex (BH3·SMe2) in tetrahydrofuran (THF) at reflux can reduce 4-iso-butoxybenzamide to the benzylamine derivative.

Reduction Method Conditions Notes
Raney Nickel/H2 10 bar H2, 55°C, 1 hour, MeOH Catalytic hydrogenation
BH3·SMe2 in THF Reflux, 22 hours Borane reduction
Formation of this compound

The final step involves the introduction of the propene group at the 1-position relative to the aromatic ring. This can be achieved by:

  • Alkylation of the phenyl intermediate with allylic halides or via Wittig-type olefination reactions on aldehyde precursors.

  • For example, the alkylation of a phenol derivative bearing the iso-butoxy and methyl groups with allyl bromide under basic conditions can yield the desired this compound compound.

Data Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Product/Intermediate Yield/Notes
1. Alkoxy substitution 4-Fluorobenzonitrile Iso-butanol, Cs2CO3, DMSO, 90°C, 4.5 h 4-iso-Butoxybenzonitrile High conversion
2. Reduction 4-iso-Butoxybenzonitrile Raney Ni, H2 (10 bar), MeOH, 55°C, 1 h 4-iso-Butoxybenzylamine Quantitative
3. Propene introduction 4-iso-Butoxybenzyl derivative Allyl bromide, base (e.g., K2CO3), solvent This compound Moderate to good yield

Analysis of Preparation Methods

Advantages

  • The use of cesium carbonate and DMSO for alkoxy substitution provides high regioselectivity and yield for the iso-butoxy group installation.

  • Catalytic hydrogenation with Raney Nickel is an efficient, scalable method for nitrile reduction to amines, compatible with sensitive substituents.

  • Alkylation with allyl halides is a straightforward approach to introduce the propene moiety, allowing for potential variation in substitution patterns.

Challenges

  • Control of reaction conditions is critical to avoid side reactions such as over-reduction or polymerization of the propene group.

  • The iso-butoxy substituent's steric bulk may influence reactivity and require optimization of reaction times and temperatures.

  • Purification of intermediates may require careful selection of solvents and crystallization techniques to ensure product purity.

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